molecular formula C14H16ClFN2O3 B13219494 Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Cat. No.: B13219494
M. Wt: 314.74 g/mol
InChI Key: WTKCMSDUUKOCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a fluorophenyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the ethyl acetate moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride: This compound has a similar structure but with a different position of the fluorine atom, which may affect its reactivity and applications.

    Mthis compound: This compound has a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and an acetate moiety, which contributes to its biological activity. The presence of the fluorine atom is notable as it often enhances the pharmacological properties of organic compounds.

Molecular Formula

  • Molecular Formula: C14H14ClF N2O3
  • Molecular Weight: 304.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The mechanism may involve:

  • Signal Transduction: Modulating pathways that regulate cellular responses.
  • Gene Expression: Influencing transcription factors that control gene activity.
  • Enzyme Inhibition: Competing with substrates or binding to active sites on enzymes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated significant inhibition of cell proliferation in A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects:
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties:
    • Preliminary studies indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound found that it effectively inhibited the growth of A-431 cells with an IC50 value of approximately 15 µM. This activity was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into its anti-inflammatory effects revealed that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages by about 40%, indicating a significant modulation of inflammatory responses .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameAnticancer IC50 (µM)Anti-inflammatory ActivityAntimicrobial Activity
Ethyl 2-[... ]15Moderate (40% reduction)Positive
Compound A20LowNegative
Compound B12HighPositive

Properties

Molecular Formula

C14H16ClFN2O3

Molecular Weight

314.74 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride

InChI

InChI=1S/C14H15FN2O3.ClH/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-5-10(15)7-11;/h4-7,16H,3,8H2,1-2H3;1H

InChI Key

WTKCMSDUUKOCPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.